molecular formula C23H17N3O6 B13834595 5-Methoxycarbonyl Deferasirox; Benzoic acid, 3-[1-(4-carboxyphenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]-4-hydroxy-, 1-methyl ester; Methyl 3-[1-(4-Carboxyphenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]-4-hydroxybenzoate

5-Methoxycarbonyl Deferasirox; Benzoic acid, 3-[1-(4-carboxyphenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]-4-hydroxy-, 1-methyl ester; Methyl 3-[1-(4-Carboxyphenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]-4-hydroxybenzoate

Cat. No.: B13834595
M. Wt: 431.4 g/mol
InChI Key: ADZBLCFPGJKMPO-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 5-Methoxycarbonyl Deferasirox involves several steps, primarily utilizing transition metal-catalyzed coupling reactions. One notable method includes the Chan-Lam coupling between 3,5-dibromo-1H-1,2,4-triazole and (4-(methoxycarbonyl)-phenyl)boronic acid, followed by a Suzuki-Miyaura coupling with 2-hydroxyphenyl-boronic acid pinacol ester in a microemulsion . This method is efficient and environmentally benign, avoiding the use of hazardous reagents and conditions.

Chemical Reactions Analysis

5-Methoxycarbonyl Deferasirox undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Methoxycarbonyl Deferasirox is extensively used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 5-Methoxycarbonyl Deferasirox is similar to that of Deferasirox. It acts as an iron chelator, binding to trivalent (ferric) iron with high affinity to form a stable complex. This complex is then eliminated from the body via the kidneys . The compound’s high specificity for iron makes it effective in reducing iron overload in patients.

Comparison with Similar Compounds

5-Methoxycarbonyl Deferasirox is compared with other iron chelators such as:

The uniqueness of 5-Methoxycarbonyl Deferasirox lies in its specific applications in research and its role as an impurity in Deferasirox, providing insights into the compound’s stability and degradation pathways .

Properties

Molecular Formula

C23H17N3O6

Molecular Weight

431.4 g/mol

IUPAC Name

4-[5-(2-hydroxy-5-methoxycarbonylphenyl)-3-(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid

InChI

InChI=1S/C23H17N3O6/c1-32-23(31)14-8-11-19(28)17(12-14)21-24-20(16-4-2-3-5-18(16)27)25-26(21)15-9-6-13(7-10-15)22(29)30/h2-12,27-28H,1H3,(H,29,30)

InChI Key

ADZBLCFPGJKMPO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)C2=NC(=NN2C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4O

Origin of Product

United States

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